

Apo-Enterobactin Biosynthesis in *E. coli*: A Technical Guide

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Compound of Interest

Compound Name: apo-Enterobactin

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This technical guide provides a comprehensive overview of the **apo-enterobactin** biosynthesis pathway in *Escherichia coli*. Enterobactin is a high-affinity siderophore essential for bacterial iron acquisition, making its synthesis pathway a critical target for novel antimicrobial strategies. [1][2] This document details the enzymatic steps, genetic regulation, quantitative parameters, and key experimental protocols for studying this vital metabolic process.

The Core Biosynthetic Pathway

The synthesis of enterobactin from the shikimate pathway precursor, chorismate, is a multi-step enzymatic cascade encoded by the ent gene cluster (entA, entB, entC, entD, entE, entF).[2][3] [4] The pathway can be divided into two major stages: the creation of the catechol precursor 2,3-dihydroxybenzoate (DHB), and the assembly of the final enterobactin molecule.[1][5]

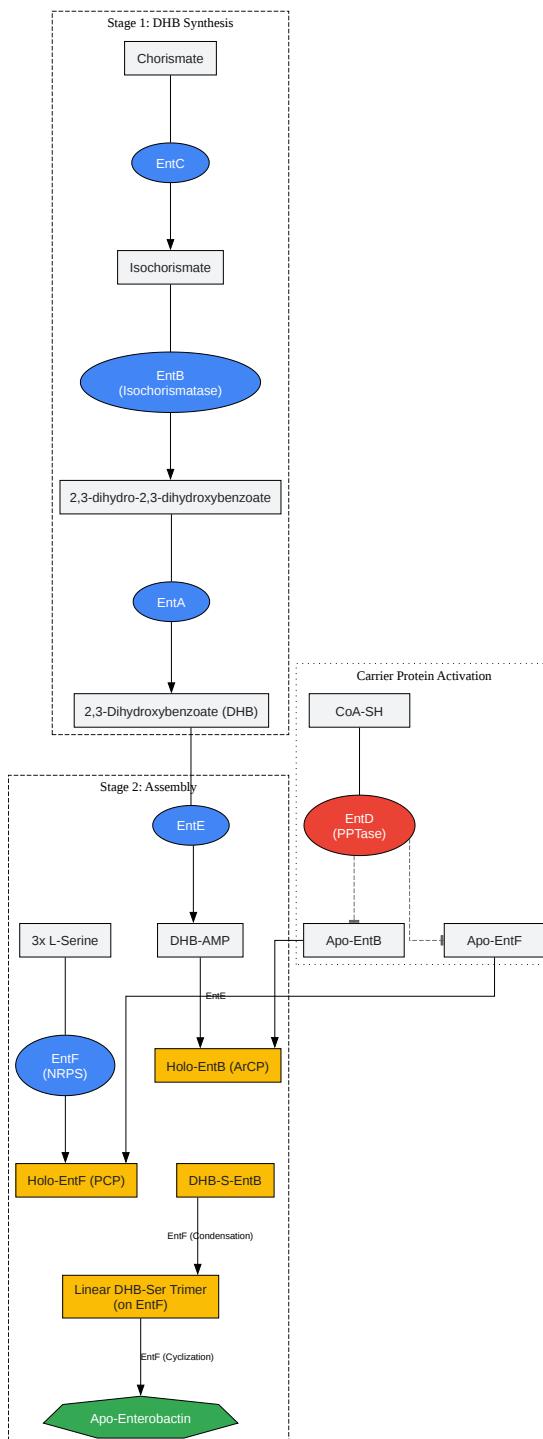
Stage 1: Synthesis of 2,3-Dihydroxybenzoate (DHB)

- Chorismate to Isochorismate: The pathway begins with the conversion of chorismate to isochorismate, catalyzed by the isochorismate synthase, EntC.[6][7]
- Isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate (DH-DHB): The N-terminal isochorismatase domain of the bifunctional EntB protein hydrolyzes isochorismate to DH-DHB and pyruvate.[1][8]

- DH-DHB to 2,3-dihydroxybenzoate (DHB): The enzyme 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) catalyzes the NAD⁺-dependent oxidation of DH-DHB to form the aromatic catechol, DHB.[1][9]

Stage 2: Assembly of **Apo-Enterobactin**

- Activation of DHB: The DHB molecule is activated by 2,3-dihydroxybenzoate-AMP ligase (EntE) in an ATP-dependent reaction, forming a 2,3-dihydroxybenzoyl-AMP intermediate.[1][9]
- Carrier Protein Modification: For the assembly line to function, the aryl carrier protein (ArCP) domain of EntB and the peptidyl carrier protein (PCP) domain of EntF must be converted from their inactive apo forms to their holo forms. This is accomplished by the phosphopantetheinyl transferase, EntD, which transfers a 4'-phosphopantetheinyl moiety from Coenzyme A to these domains.[9][10]
- Loading of DHB onto EntB: EntE then transfers the activated DHB moiety to the phosphopantetheinyl arm of the holo-ArCP domain of EntB.[9][11]
- Activation and Loading of L-Serine: Concurrently, the large non-ribosomal peptide synthetase (NRPS), EntF, activates L-serine via adenylation and loads it onto its own holo-PCP domain.[12][13]
- Condensation and Cyclization: The condensation domain of EntF catalyzes the formation of an amide bond between DHB (delivered from EntB) and L-serine (tethered to EntF). This process is repeated three times. Finally, the thioesterase domain of EntF catalyzes the head-to-tail cyclization of the three resulting N-(2,3-dihydroxybenzoyl)-L-serine monomers, releasing the final **apo-enterobactin** molecule.[1][12]



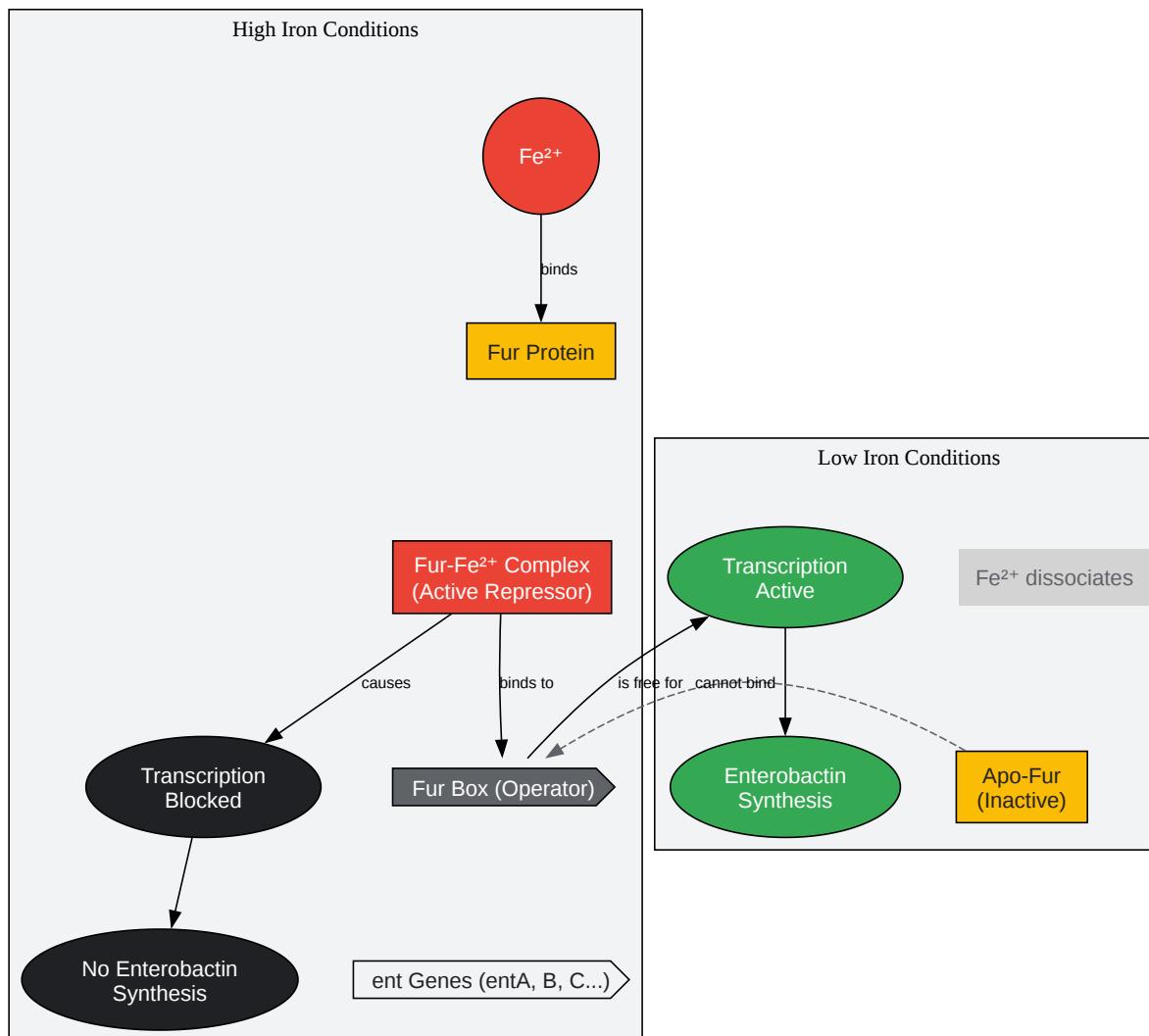
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The **apo-enterobactin** biosynthesis pathway in *E. coli*.

Genetic Regulation by Iron Availability

The synthesis of enterobactin is a metabolically expensive process, and its expression is tightly regulated to prevent iron toxicity and conserve resources.^[9] The primary regulator is the Ferric Uptake Regulator (Fur) protein.^{[14][15]}

- **High-Iron Conditions:** When intracellular iron levels are sufficient, Fe^{2+} acts as a corepressor, binding to the Fur protein. The Fur- Fe^{2+} complex then binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of the ent genes.^{[9][16]} This binding physically blocks transcription by RNA polymerase, effectively shutting down the pathway.^{[14][15]}
- **Low-Iron Conditions:** Under iron starvation, intracellular Fe^{2+} levels drop, causing it to dissociate from Fur. Apo-Fur undergoes a conformational change and can no longer bind to the Fur boxes. This de-repression allows for the transcription of the ent genes and subsequent synthesis of enterobactin.^{[9][14]}



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Transcriptional regulation of the *ent* operon by the Fur protein.

Quantitative Data

While comprehensive kinetic data for all enzymes under standardized conditions is not fully available, the following tables summarize reported values for key enzymes in the pathway.

Table 1: Kinetic Parameters of DHB Biosynthesis Enzymes

Enzyme	Substrate	K_m_ (μM)	k_cat_ (min ⁻¹)	Reference(s)
EntC	Chorismate	14 - 53	N/A	[5]
EntB	Isochorismate	14.7	600	[5]
EntA	2,3-dihydro-2,3-dihydroxybenzoate	N/A	N/A	[5]

N/A: Not available in the provided search results.

Table 2: Kinetic Parameters of Enterobactin Assembly Enzymes

Enzyme	Substrate	K_m_ (μM)	k_cat_ (min ⁻¹)	Reference(s)
EntD	apo-EntB	6.5	5	[11][17]
EntE	holo-EntB	< 1	100	[11][17]
EntF	L-Serine	N/A	760	[12]
EntF	ATP	N/A	660	[12]

Note: k_cat_ values were converted from s⁻¹ to min⁻¹ where necessary for consistency.

Table 3: Enterobactin Production Yields in E. coli

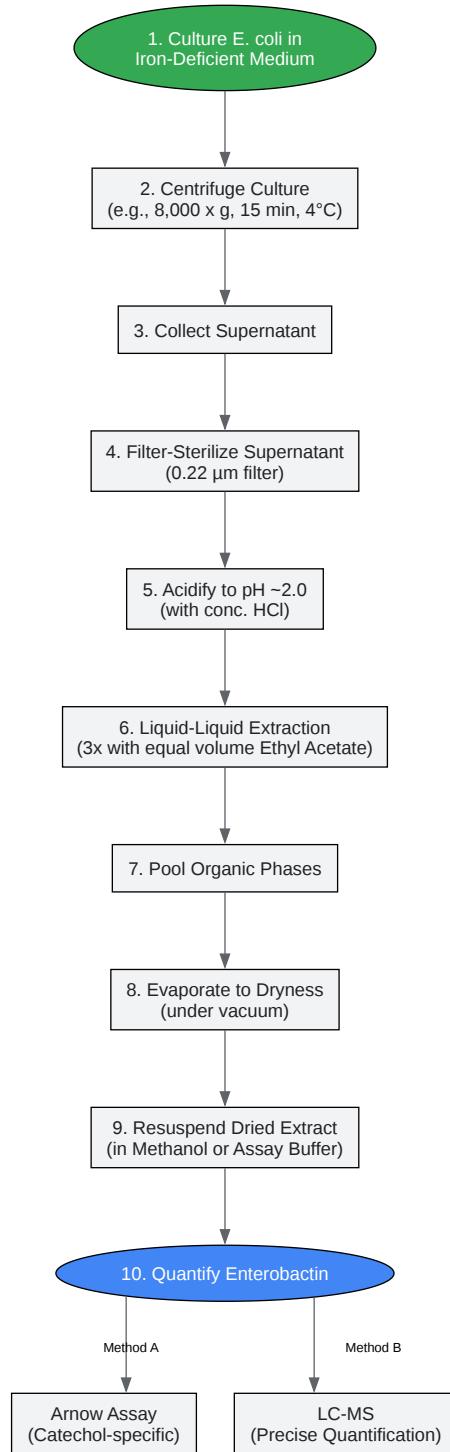
Strain	Culture Conditions	Yield	Quantification Method	Reference(s)
BW25113 (Wild-Type)	T medium, 24h, 37°C	35 ± 6 Arnow units	Arnow Assay	[3][18]
ahpC mutant	T medium, 24h, 37°C	12 ± 5 Arnow units	Arnow Assay	[3][18]
Wild-Type	M9 medium	~1 μM (as DHBA equiv.)	Arnow Assay	[18]

| OQ866153 | Optimized M9 Medium | 87-89% Siderophore Units | CAS Assay |[\[19\]](#)[\[20\]](#) |

Experimental Protocols

Protocol for Enterobactin Extraction and Quantification

This protocol outlines the general steps for inducing, extracting, and quantifying enterobactin from an *E. coli* culture.



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Workflow for enterobactin extraction and analysis.

Detailed Steps:

- Culture: Inoculate an iron-deficient minimal medium (e.g., M9 or T medium) with an overnight culture of *E. coli*.[\[18\]](#)[\[21\]](#) Incubate at 37°C with vigorous shaking (e.g., 200 rpm) for 16-24 hours.[\[21\]](#)
- Harvest Supernatant: Centrifuge the culture (e.g., 8,000 x g, 15 min, 4°C) to pellet the cells.[\[22\]](#) Carefully collect the supernatant.
- Extraction: Acidify the supernatant to pH ~2.0 with concentrated HCl.[\[18\]](#)[\[22\]](#) Perform a liquid-liquid extraction three times using an equal volume of ethyl acetate.[\[22\]](#) Pool the organic phases and evaporate to dryness under vacuum.[\[22\]](#)
- Quantification (Arnow Assay): The Arnow assay is a colorimetric method specific for catechol-containing compounds.[\[2\]](#)[\[9\]](#)
 - Reagents: 0.5 N HCl, Nitrite-molybdate reagent (10% sodium nitrite, 10% sodium molybdate in water), 1 N NaOH.[\[9\]](#)[\[21\]](#)
 - Standard Curve: Prepare standards using known concentrations of 2,3-dihydroxybenzoic acid (DHBA).[\[2\]](#)
 - Procedure: To 1 mL of the resuspended sample (or standard), sequentially add 1 mL of 0.5 N HCl, 1 mL of nitrite-molybdate reagent, and 1 mL of 1 N NaOH, mixing after each addition.[\[18\]](#)[\[21\]](#) A red color will develop.
 - Measurement: Measure the absorbance at 510-515 nm.[\[18\]](#)[\[21\]](#) Determine the concentration by comparing the sample's absorbance to the standard curve.

Protocol for Purification of His-tagged Ent Enzymes

This protocol provides a general framework for expressing and purifying His-tagged enterobactin biosynthesis enzymes for *in vitro* studies.

- Expression:
 - Grow an *E. coli* expression strain (e.g., BL21(DE3)) carrying the expression plasmid in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.[\[9\]](#)

- Induce protein expression with IPTG (final concentration 0.1-1 mM) and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-30°C).[5][9]
- Cell Lysis:
 - Harvest cells by centrifugation and resuspend the pellet in Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).[9]
 - Supplement with lysozyme, DNase I, and a protease inhibitor cocktail and incubate on ice for 30 minutes.[9]
 - Sonicate the suspension on ice to ensure complete lysis.[9]
- Purification:
 - Clarify the lysate by high-speed centrifugation (e.g., 15,000 x g, 30 min, 4°C).[9]
 - Apply the supernatant to a Ni-NTA affinity resin column pre-equilibrated with Lysis Buffer.
 - Wash the column with Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
 - Elute the His-tagged protein with Elution Buffer containing a higher concentration of imidazole (e.g., 250 mM).[9]
 - Analyze fractions by SDS-PAGE to confirm purity and pool the relevant fractions.
 - If necessary, perform dialysis against a suitable storage buffer.

In Vitro Enzyme Assays

EntE Activity Assay (ATP-[³²P]PPi Exchange): This assay measures the first half-reaction of EntE, the ATP-dependent activation of DHB.[5]

- Materials: Purified EntE, 2,3-dihydroxybenzoic acid (DHB), ATP, [³²P]Pyrophosphate, assay buffer (e.g., 75 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), activated charcoal.[5]
- Procedure:

- Prepare a reaction mixture containing EntE, DHB, ATP, and [³²P]PPi in the assay buffer.
- Incubate at the desired temperature (e.g., 37°C).
- Stop the reaction by adding activated charcoal, which adsorbs the unreacted [³²P]PPi.
- Centrifuge to pellet the charcoal.
- Measure the radioactivity incorporated into ATP in the supernatant using liquid scintillation counting.^[5]

Conclusion and Future Directions

The **apo-enterobactin** biosynthesis pathway is a well-coordinated and highly regulated process that is indispensable for the virulence of *E. coli* and other pathogenic bacteria. Its complexity, involving a non-ribosomal peptide synthetase assembly line, presents multiple opportunities for targeted inhibition. A thorough understanding of the pathway's enzymes, their kinetics, and their interactions is crucial for the rational design of novel antibacterial agents that can disrupt this vital iron acquisition system. Future research will likely focus on elucidating the structures of the multi-enzyme complexes, further characterizing protein-protein interactions that may enable substrate channeling, and developing potent inhibitors of key enzymatic steps.

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